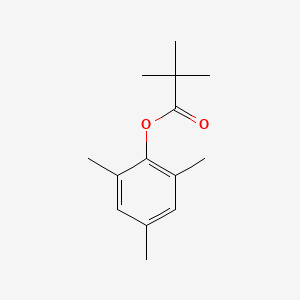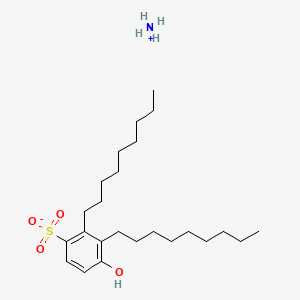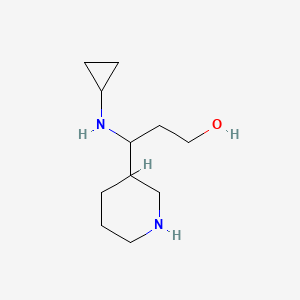
3-(Cyclopropylamino)-3-(piperidin-3-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopropylamino)-3-(piperidin-3-yl)propan-1-ol is a synthetic organic compound that features both cyclopropyl and piperidinyl functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylamino)-3-(piperidin-3-yl)propan-1-ol typically involves multi-step organic reactions. A common route might include:
Formation of the cyclopropylamine: Starting from a cyclopropyl precursor, cyclopropylamine can be synthesized through amination reactions.
Introduction of the piperidinyl group: Piperidine can be introduced via nucleophilic substitution reactions.
Coupling of the two fragments: The final step involves coupling the cyclopropylamine and piperidinyl fragments through reductive amination or similar reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and automated processes might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.
Reduction: Reduction reactions could target the amine groups, potentially converting them to secondary or tertiary amines.
Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions, especially at the piperidinyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield cyclopropyl ketones, while substitution could introduce various functional groups onto the piperidinyl ring.
Scientific Research Applications
3-(Cyclopropylamino)-3-(piperidin-3-yl)propan-1-ol could have several applications in scientific research:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying receptor-ligand interactions due to its structural features.
Medicine: Possible investigation as a candidate for drug development, particularly in targeting neurological pathways.
Industry: Utilization in the production of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with similar structures might interact with neurotransmitter receptors or enzymes, modulating their activity. The cyclopropyl and piperidinyl groups could play a role in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropylamino)-3-(piperidin-2-yl)propan-1-ol: Similar structure but with a different position of the piperidinyl group.
3-(Cyclopropylamino)-3-(piperidin-4-yl)propan-1-ol: Another positional isomer.
3-(Cyclopropylamino)-3-(morpholin-4-yl)propan-1-ol: Contains a morpholine ring instead of piperidine.
Uniqueness
The unique combination of cyclopropyl and piperidinyl groups in 3-(Cyclopropylamino)-3-(piperidin-3-yl)propan-1-ol may confer distinct biological properties, such as enhanced binding to specific receptors or enzymes, compared to its analogs.
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
3-(cyclopropylamino)-3-piperidin-3-ylpropan-1-ol |
InChI |
InChI=1S/C11H22N2O/c14-7-5-11(13-10-3-4-10)9-2-1-6-12-8-9/h9-14H,1-8H2 |
InChI Key |
YCKGHLZNCIPWRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C(CCO)NC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


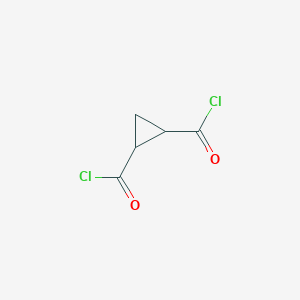

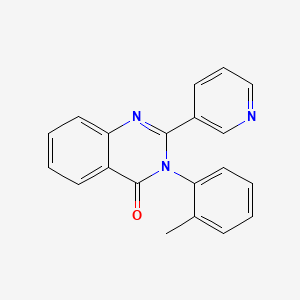

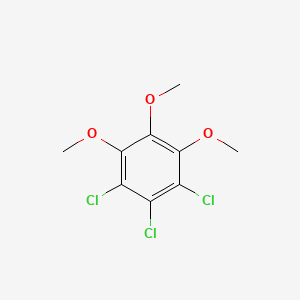
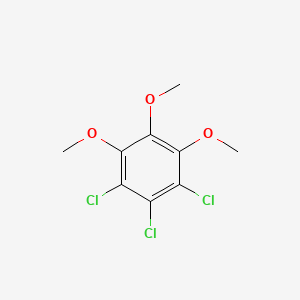
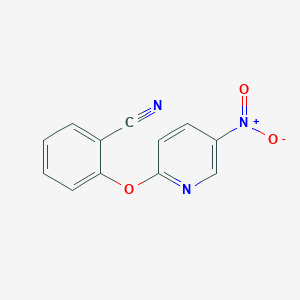
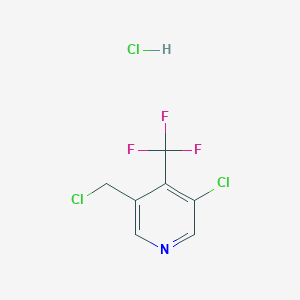
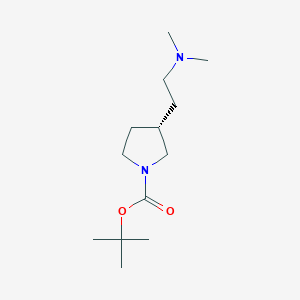
![9,10-Anthracenedione, 1-amino-5-[(2,4-dibromophenyl)amino]-4,8-dihydroxy-](/img/structure/B13963972.png)

![8-Bromo-2-(1-piperidinylmethyl)imidazo[1,2-a]pyridine](/img/structure/B13963989.png)
